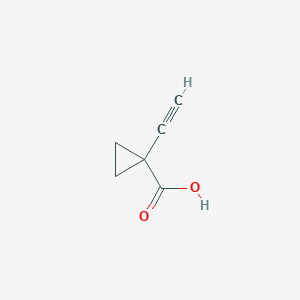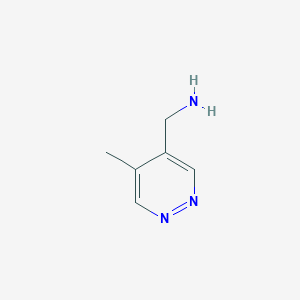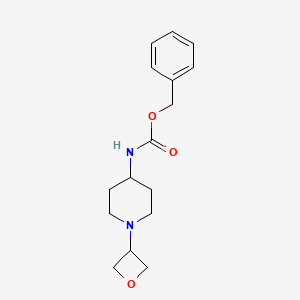![molecular formula C14H16N2O3 B1396224 6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1263209-11-5](/img/structure/B1396224.png)
6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Übersicht
Beschreibung
6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C14H16N2O3 . It is a specialty product often used for proteomics research . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for 6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid is 1S/C14H16N2O3/c1-2-3-9-11-8(13(16)17)6-10(7-4-5-7)14-12(11)18-15-9/h6-7H,2-5H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.288 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 428.1±45.0 °C at 760 mmHg . The melting point of the compound is not available .Wissenschaftliche Forschungsanwendungen
- Scientific Field : Cancer Research.
- Summary of the Application : CPI-444 is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
- Results or Outcomes : The specific results or outcomes of using CPI-444 are not detailed in the available resources. However, the mention of its promising results in preclinical studies suggests that it may have shown efficacy in reducing disease symptoms or progression in those studies.
- Summary of the Application : Isoxazolo[4,5-b]pyridine derivatives, which include CPI-444, have been studied for their potential in various biological activities .
- Methods of Application or Experimental Procedures : The synthesis of isoxazolo[4,5-b]pyridines involves two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .
- Results or Outcomes : Isoxazolo[4,5-b]pyridines display a remarkable variety of biological activities such as antibacterial, anticancer, and antiproliferative . They have also been studied as inhibitors of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
- Summary of the Application : Pyrazolo[3,4-b]quinolinones, which are structurally similar to CPI-444, have shown important biological properties .
- Methods of Application or Experimental Procedures : The synthesis of pyrazolo[3,4-b]quinolinones involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
- Results or Outcomes : Pyrazolo[3,4-b]quinolinones are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers. They also show antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .
Scientific Field
Scientific Field
- Summary of the Application : Isoxazolo[4,5-b]pyridine derivatives, which include CPI-444, have been studied for their potential in various biological activities .
- Methods of Application or Experimental Procedures : The synthesis of isoxazolo[4,5-b]pyridines involves two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .
- Results or Outcomes : Isoxazolo[4,5-b]pyridines display a remarkable variety of biological activities such as antibacterial, anticancer, and antiproliferative . They have also been studied as inhibitors of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
- Summary of the Application : Pyrazolo[3,4-b]quinolinones, which are structurally similar to CPI-444, have shown important biological properties .
- Methods of Application or Experimental Procedures : The synthesis of pyrazolo[3,4-b]quinolinones involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
- Results or Outcomes : Pyrazolo[3,4-b]quinolinones are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers. They also show antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .
Scientific Field
Scientific Field
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-cyclopropyl-3-(2-methylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-7(2)5-11-12-9(14(17)18)6-10(8-3-4-8)15-13(12)19-16-11/h6-8H,3-5H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJWUDYZTCMRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



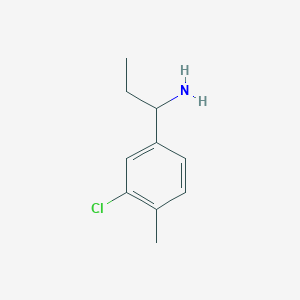

![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)
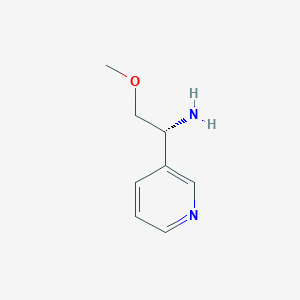
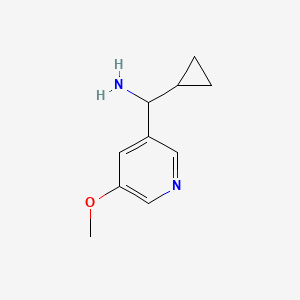
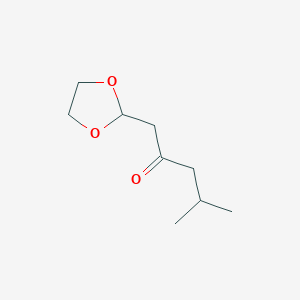
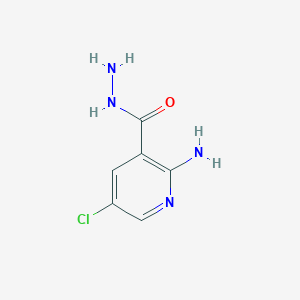


![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)
![1-[(2R)-pyrrolidin-2-yl]ethanol](/img/structure/B1396158.png)
